2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydro-1H-isoindole
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Overview
Description
2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydro-1H-isoindole is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a trifluoromethyl group and a triazolopyridazine core makes this compound particularly interesting for researchers due to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
The synthesis of 2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydro-1H-isoindole involves multiple steps, starting with the preparation of the triazolopyridazine core. One common method involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This multi-component reaction is efficient and scalable, providing moderate to good yields of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydro-1H-isoindole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anticancer properties, particularly against colon cancer cell lines . It has also shown promise as an antibacterial agent, with activity against various bacterial strains . In addition, its unique chemical structure makes it a valuable scaffold for the development of new pharmaceuticals and agrochemicals . Researchers are also exploring its potential use in materials science, particularly in the development of energetic materials .
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the mitochondrial apoptotic pathway, where it up-regulates pro-apoptotic proteins like Bax and down-regulates anti-apoptotic proteins like Bcl2, leading to the activation of caspase-3 and subsequent cell death . Its antibacterial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar compounds to 2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydro-1H-isoindole include other triazolopyridazine derivatives, such as ethyl 4-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1-piperazinecarboxylate and 6-{difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline . These compounds share similar structural features but differ in their substituents and specific biological activities. The presence of the octahydro-1H-isoindole moiety in the title compound adds to its uniqueness, potentially enhancing its biological activity and making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C14H16F3N5 |
---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
6-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C14H16F3N5/c15-14(16,17)13-19-18-11-5-6-12(20-22(11)13)21-7-9-3-1-2-4-10(9)8-21/h5-6,9-10H,1-4,7-8H2 |
InChI Key |
IQOUVUAHOWNTSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CN(CC2C1)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
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